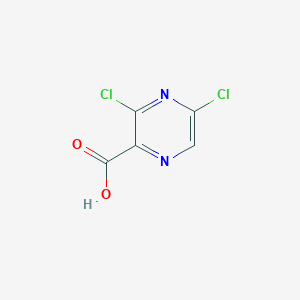

3,5-Dichloropyrazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFOSHOPPFYNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627428 | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312736-49-5 | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dichloropyrazine-2-carboxylic acid CAS number and properties

An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its pyrazine core, substituted with reactive chlorine atoms and a carboxylic acid group, makes it a versatile intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Citations |

|---|---|---|

| CAS Number | 312736-49-5 | [1][2][3] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 192.99 g/mol | [2][4] |

| IUPAC Name | 3,5-dichloro-2-pyrazinecarboxylic acid | |

| Synonyms | 3,5-Dichloro-2-pyrazinecarboxylic Acid, 2,6-Dichloropyrazine-3-carboxylic Acid, 2-Carboxy-3,5-dichloropyrazine | [1][4] |

| Appearance | White to brown crystalline powder | [1] |

| Physical Form | Solid |

| Melting Point | 137.0 to 142.0 °C |[1] |

Table 2: Safety and Storage Information

| Property | Value | Citations |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Storage Conditions | Store in a refrigerator or under an inert atmosphere at room temperature. |[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. A common laboratory-scale synthesis is detailed below.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from 2,6-dichloropyrazine.

Caption: Synthesis of this compound via lithiation and carboxylation.

Detailed Experimental Protocol

This protocol is based on a standard literature procedure for the synthesis of this compound.[4]

Materials:

-

Diisopropylamine (167.7 mmol)

-

Anhydrous Tetrahydrofuran (THF) (800 mL total)

-

n-Butyllithium (1.6 M in hexane, 166 mmol)

-

2,6-Dichloropyrazine (67 mmol)

-

Dry Ice (solid CO₂)

-

1.5 N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

Procedure:

-

Preparation of LDA: To a solution of diisopropylamine (167.7 mmol) in anhydrous THF (400 mL) cooled to -20 °C, slowly add n-butyllithium (166 mmol) dropwise. Stir the resulting mixture at 0 °C for 30 minutes to form Lithium Diisopropylamide (LDA) in situ.[4]

-

Lithiation: Cool the reaction system to -78 °C. Slowly add a solution of 2,6-dichloropyrazine (67 mmol) in anhydrous THF (400 mL) dropwise over 1.5 hours. After the addition is complete, continue to stir the mixture at -78 °C for 1 hour.[4]

-

Carboxylation: Pour the reaction mixture onto an excess of crushed dry ice and allow it to warm slowly to room temperature over a period of 16 hours.[4]

-

Workup and Isolation: Treat the mixture with 1.5 N HCl (200 mL) and extract with ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution. Acidify the aqueous layer with 1.5 N HCl and extract again with ethyl acetate. Combine all organic phases, wash with brine, and concentrate under reduced pressure to yield the product as a light yellow solid (yield: 69.5%).[4] The resulting solid can often be used directly in subsequent reactions without further purification.[4]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a key synthon for building more complex molecules with specific biological activities.

It is particularly noted as an intermediate in the synthesis of β-secretase (BACE1) inhibitors, which are a class of drugs investigated for the treatment of Alzheimer's disease.[4] Pyrazine derivatives are important building blocks in many pharmaceutically active agents.[6]

Role as a Pharmaceutical Building Block

The diagram below illustrates the logical relationship of this compound as a starting material in the synthesis pathway toward potential therapeutic agents.

Caption: Conceptual workflow from a starting material to a potential Active Pharmaceutical Ingredient (API).

References

- 1. This compound | 312736-49-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3,5-Dichloropyrazine-2-carboxyamide | 312736-49-5 [chemicalbook.com]

- 5. 312736-49-5|this compound|BLD Pharm [bldpharm.com]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichloropyrazine-2-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document compiles available data on its chemical structure, physical characteristics, and predicted properties, offering a valuable resource for researchers working with this molecule.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are based on computational predictions.

| Property | Value | Source |

| Chemical Structure |  | TCI Chemicals |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | CyclicPharma[1] |

| Molecular Weight | 192.99 g/mol | CyclicPharma[1] |

| CAS Number | 312736-49-5 | TCI Chemicals |

| Physical Form | White to Brown powder to crystal | TCI Chemicals |

| Melting Point | 137.0 to 142.0 °C | TCI Chemicals |

| Boiling Point (Predicted) | 335.1 ± 37.0 °C | ChemicalBook[2] |

| pKa (Predicted) | 1.21 ± 0.28 | ChemicalBook[2] |

| Purity (HPLC) | >98.0% | TCI Chemicals |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis for critical applications.

Spectral Data

While specific spectra are not publicly available without direct request from suppliers, several vendors indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) data for this compound.[3] A representative ¹H NMR spectrum for the synthesized compound has been reported to show a singlet at δ 8.9 ppm in DMSO-d6.[2]

Experimental Protocols

Synthesis of this compound[3]

This synthesis is achieved through the carboxylation of 2,6-dichloropyrazine.

Materials:

-

2,6-dichloropyrazine

-

n-butyllithium (1.6 M in hexane)

-

Diisopropylamine

-

Tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

1.5 N Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of diisopropylamine in THF is cooled to -20 °C.

-

n-butyllithium is added slowly, and the mixture is stirred at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

The reaction is then cooled to -78 °C, and a solution of 2,6-dichloropyrazine in THF is added dropwise over 1.5 hours.

-

The mixture is stirred at 0 °C for 30 minutes.

-

The reaction is quenched by the addition of crushed dry ice.

-

Upon completion, the reaction is acidified with 1.5 N hydrochloric acid and extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution.

-

The aqueous layer is then acidified and re-extracted with ethyl acetate.

-

The combined organic phases are washed with brine, dried, and concentrated to yield the product.

General Protocol for pKa Determination by Potentiometric Titration[5]

Apparatus and Reagents:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

This compound

Procedure:

-

A precisely weighed sample of this compound is dissolved in a known volume of deionized water.

-

The solution is placed in a beaker with a stir bar and positioned on a stir plate.

-

The pH electrode is calibrated and immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized strong base is added in small, precise increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

-

This process is continued until the pH begins to change rapidly, indicating the approach of the equivalence point, and then for several pH units beyond it.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The mechanisms of action often involve the inhibition of key signaling pathways. For instance, some pyrazine-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[4]

While the specific biological targets and signaling pathways for this compound are not yet elucidated in publicly available literature, a hypothetical model of kinase inhibition, a common mechanism for pyrazine derivatives, is presented below.

Caption: Hypothetical kinase inhibition by a pyrazine derivative.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. This represents a common strategy in the development of targeted cancer therapies.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation in drug discovery and development. This guide provides a summary of its known and predicted physicochemical properties. Further experimental validation of the predicted values, along with detailed biological and pharmacological studies, are necessary to fully characterize its potential as a bioactive molecule. Researchers are encouraged to request Certificates of Analysis from suppliers for more detailed and lot-specific data.

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. 3,5-Dichloropyrazine-2-carboxyamide | 312736-49-5 [chemicalbook.com]

- 3. 312736-49-5|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

In-Depth Technical Guide on the Structural Analysis and Conformation of 3,5-Dichloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the structural and conformational properties of 3,5-Dichloropyrazine-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its predicted structural characteristics, spectroscopic signatures, and conformational preferences, supported by detailed experimental protocols for its characterization. Although specific experimental data for this compound is not widely available in published literature, this guide provides a robust analysis based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Analysis

This compound possesses a pyrazine ring substituted with two chlorine atoms and a carboxylic acid group. This substitution pattern dictates its electronic properties, reactivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the substitution pattern of this compound, its NMR spectra are predicted to be relatively simple.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of related pyrazine derivatives and the known electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H NMR | 13.0 - 14.0 | Broad Singlet | COOH |

| ~8.7 | Singlet | H-6 | |

| ¹³C NMR | ~165 | - | C=O |

| ~150 | - | C-Cl (C-3, C-5) | |

| ~145 | - | C-COOH (C-2) | |

| ~140 | - | C-H (C-6) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500 - 3300 | O-H Stretch (Carboxylic Acid) | Broad, Strong |

| 1700 - 1725 | C=O Stretch (Carboxylic Acid Dimer) | Strong |

| 1550 - 1600 | Aromatic C=N Stretch | Medium-Strong |

| 1400 - 1500 | Aromatic C=C Stretch | Medium |

| 1200 - 1300 | C-O Stretch / O-H Bend | Medium |

| 800 - 900 | C-H Out-of-Plane Bend | Medium-Strong |

| 600 - 800 | C-Cl Stretch | Strong |

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the carboxylic acid group relative to the pyrazine ring. Rotation around the C2-C(OOH) single bond is possible, leading to different conformers. The stability of these conformers is influenced by steric hindrance and potential intramolecular interactions.

The two primary planar conformations would involve the carboxylic acid's carbonyl group being either syn or anti to the N1 nitrogen of the pyrazine ring. Steric repulsion between the carboxylic acid group and the chlorine atom at the 3-position is a key factor. Computational modeling would be required to determine the precise energy differences and the most stable conformation.

Caption: Logical relationship of factors influencing the conformational stability.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate structural and conformational analysis of this compound.

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Caption: Experimental workflow for single-crystal X-ray diffraction.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for data collection.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm).

FTIR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Conclusion

While experimental data for this compound remains to be fully reported in the scientific literature, this guide provides a thorough, predictive analysis of its structural and conformational properties. The presented data and protocols offer a solid foundation for researchers working with this compound, enabling its identification, characterization, and application in drug discovery and materials science. Further experimental and computational studies are encouraged to validate and expand upon the findings outlined in this technical guide.

Spectral Data Analysis of 3,5-Dichloropyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dichloropyrazine-2-carboxylic acid (CAS No. 312736-49-5). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document details the available and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Core Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound. Due to the limited availability of public experimental data for this specific molecule, some values are presented as expected ranges based on the analysis of structurally related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| ¹H | DMSO-d₆ | 8.9 | Singlet (s) | 1H |

| ¹³C | DMSO-d₆ | Data not available | - | - |

Note: The ¹³C NMR data is not currently available in the public domain. However, based on related pyrazine derivatives, one would expect signals for the five carbon atoms of the pyrazine ring and the carboxylic acid, with the carbonyl carbon appearing significantly downfield.

Table 2: Infrared (IR) Spectroscopy Data

| Expected Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 2500 | O-H Stretch (Carboxylic acid dimer) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1750 - 1700 | C=O Stretch (Carboxylic acid) | Strong |

| 1600 - 1400 | Aromatic C=C and C=N Ring Stretch | Medium-Strong |

| 1320 - 1210 | C-O Stretch | Medium |

| Below 800 | C-Cl Stretch | Medium |

Table 3: Mass Spectrometry (MS) Data

| Analysis Type | Expected m/z Values | Interpretation |

| Molecular Ion | [M]⁺, [M+2]⁺, [M+4]⁺ | Characteristic isotopic pattern for a dichlorinated compound in an approximate 9:6:1 ratio. |

| Fragmentation | [M-17]⁺ | Loss of a hydroxyl radical (•OH) |

| Fragmentation | [M-45]⁺ | Loss of the carboxyl group (•COOH) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: A typical scan range would be m/z 50-500.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of this compound and the logical relationship between the observed spectral features and the molecular structure.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between the molecular structure and its characteristic spectral features.

A Technical Guide to the Solubility of 3,5-Dichloropyrazine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-Dichloropyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to a lack of specific publicly available quantitative solubility data for this compound, this document provides a comprehensive theoretical framework for predicting its solubility in various organic solvents. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility. A logical workflow for solvent selection is also presented to guide researchers in their experimental design.

Introduction

This compound is a substituted pyrazine derivative with potential applications in the development of novel therapeutic agents and agrochemicals. Understanding its solubility in different organic solvents is a critical first step in many research and development processes, including synthesis, purification, formulation, and biological screening. The molecular structure of this compound, featuring a carboxylic acid group, a pyrazine ring, and two chlorine atoms, suggests a nuanced solubility profile that is dependent on the nature of the solvent.

This guide aims to provide researchers with the foundational knowledge to approach the solubility assessment of this compound. While specific experimental data is not available in the public domain at the time of this writing, this document will discuss the expected solubility trends based on the principles of chemical interactions and provide a standardized methodology for its empirical determination.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound allows for various interactions:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The pyrazine ring and the carbon-chlorine bonds introduce polarity to the molecule.

-

Van der Waals Forces: These forces are present in all molecules.

Based on these features, the expected solubility in different classes of organic solvents is as follows:

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to exhibit good solubility in these solvents due to the formation of strong hydrogen bonds.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. Good solubility is anticipated, particularly in solvents like DMSO which are strong hydrogen bond acceptors. Pyrazine-2-carboxylic acid, a related compound, is known to be soluble in polar organic solvents such as ethanol, acetone, and DMSO.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of this compound, it is expected to have low solubility in non-polar solvents.[1] The presence of the hydrocarbon "tail" in larger carboxylic acids tends to decrease their solubility in polar solvents.[2]

Experimental Determination of Solubility

A standardized method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This protocol provides a reliable and reproducible means of obtaining quantitative solubility data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of the diluted solution in mg/mL) × (Dilution factor)

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting such data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Material Safety Data Sheet for 3,5-Dichloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physical properties of 3,5-Dichloropyrazine-2-carboxylic acid, a key organic intermediate. The information is compiled and presented to meet the needs of professionals in research and development environments.

Section 1: Chemical Identification

Proper identification is the first step in chemical safety. This compound is known by several names and is assigned a unique CAS number for unambiguous identification in databases and regulatory documents.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 312736-49-5 | [1][2][3][4] |

| Synonyms | 3,5-Dichloro-2-pyrazinecarboxylic acid, 2,6-Dichloropyrazine-3-carboxylic acid, 2-Carboxy-3,5-dichloropyrazine | [1][3] |

| Molecular Formula | C5H2Cl2N2O2 | [1][2][4] |

| Molecular Weight | 192.99 g/mol | [1][2] |

| MDL Number | MFCD09909819 | [1][4] |

Section 2: Hazard Identification and GHS Classification

Understanding the hazards associated with a chemical is critical for safe handling. This compound is classified under the Globally Harmonized System (GHS) and requires specific precautionary measures.

| GHS Data | Description | Source |

| Signal Word | Danger | |

| GHS Pictograms | (Self-reactive), (Corrosion), (Exclamation Mark), (Health Hazard) | [1] |

| Hazard Statements | H242: Heating may cause a fire. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Section 3: Handling, Storage, and First Aid

The following tables outline the necessary procedures for safe handling, storage, and emergency first aid. Adherence to these guidelines is essential to minimize risk in the laboratory.

Table 3.1: Handling and Storage

| Condition | Recommendation | Source |

| Handling | Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Use only in a well-ventilated area. Wash hands and face after working with the substance. | [5] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Store under an inert gas (nitrogen or Argon) at 2-8°C (Refrigerator). | [1][5] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

Table 3.2: First-Aid Measures

| Exposure Route | Procedure | Source |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention. | [5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. Wash contaminated clothing before reuse. | [3] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician. | [7] |

Section 4: Physical and Chemical Properties

This section details the physical and chemical properties of the compound, which are essential for experimental design and safety considerations.

| Property | Value | Source |

| Appearance | White to brown or yellow powder/crystal. | [1][3] |

| Boiling Point | 335.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.718 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.21 ± 0.28 (Predicted) | [1] |

Section 5: Experimental Protocols & Methodologies

A Material Safety Data Sheet does not typically include detailed experimental protocols for research applications. The hazard classifications and toxicological data presented are derived from standardized tests conducted under controlled conditions as required by regulatory bodies.

General Protocol for Safe Laboratory Handling:

The workflow for handling this compound should follow a risk-minimization strategy. The logical flow from receiving the chemical to its final disposal is critical for ensuring laboratory safety. This process involves careful planning, use of appropriate personal protective equipment (PPE), and adherence to established protocols for handling, storage, and waste disposal.

Caption: General laboratory workflow for handling hazardous chemicals.

Section 6: Fire-Fighting and Stability

This section provides crucial information for emergency preparedness, detailing the compound's reactivity and appropriate fire-fighting measures.

Table 6.1: Fire-Fighting Measures

| Aspect | Details | Source |

| Suitable Extinguishing Media | No limitations are given for this substance/mixture. Use measures appropriate for the local circumstances and surrounding environment. | |

| Hazardous Combustion Products | May produce irritating gases and vapors upon thermal decomposition, including Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas. | [5] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece and full protective gear. | [5] |

Table 6.2: Stability and Reactivity

| Aspect | Details | Source |

| Reactivity | No hazardous reactions under normal processing. | [5] |

| Chemical Stability | Stable under normal conditions. | [5] |

| Conditions to Avoid | Incompatible products. | [5] |

| Hazardous Polymerization | Hazardous polymerization does not occur. | [5] |

This guide is intended to provide essential safety data for this compound. Researchers should always consult the most current and complete Safety Data Sheet provided by the supplier before use and ensure that a thorough risk assessment is conducted for their specific experimental conditions.

References

- 1. 3,5-Dichloropyrazine-2-carboxyamide | 312736-49-5 [chemicalbook.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. This compound | 312736-49-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unlocking the Therapeutic Potential of 3,5-Dichloropyrazine-2-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of 3,5-Dichloropyrazine-2-carboxylic acid are emerging as a class of compounds with significant therapeutic promise. This technical guide provides an in-depth analysis of their biological activities, supported by available data, experimental methodologies, and an exploration of their potential mechanisms of action.

Antimicrobial and Anticancer Activities: A Quantitative Look

While comprehensive quantitative data for a broad range of this compound derivatives remains an active area of research, preliminary studies on structurally related compounds offer valuable insights into their potential efficacy.

For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal activities. The most active compound against Mycobacterium tuberculosis H37Rv was identified as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1][2] Another study on chlorinated N-phenylpyrazine-2-carboxamides reported that 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest activity against Mycobacterium tuberculosis H37Rv, with 65% inhibition at a concentration of 6.25 μg/mL.

In the realm of antifungal activity, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide demonstrated a notable effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. The following table summarizes the antimicrobial activity of some pyrazine-2-carboxamide derivatives, highlighting the potential of this chemical class.

Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carboxamide Derivatives

| Compound | Target Organism | Activity |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC: 12.5 µg/mL[1][2] |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC: 62.5 μmol/L |

It is important to note that direct quantitative data for derivatives of this compound is still limited in publicly available literature. The data presented here for related structures serves as a strong rationale for the continued investigation of this specific scaffold.

Deciphering the Mechanism of Action: Potential Signaling Pathways

The precise mechanisms of action for this compound derivatives are not yet fully elucidated. However, insights can be drawn from the well-studied antitubercular drug, Pyrazinamide (PZA), a structural analog.

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] POA is believed to disrupt membrane potential and transport functions in Mycobacterium tuberculosis. More recent studies suggest that POA binds to the aspartate decarboxylase (PanD), an essential enzyme in coenzyme A biosynthesis, and triggers its degradation by the ClpC1-ClpP protease.[5][6] This novel mechanism of action, inducing target protein degradation, is a burgeoning area in drug discovery.

Another potential mechanism for this class of compounds is the inhibition of epithelial sodium channels (ENaC). A patent for 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives describes their use as ENaC blockers for the treatment of airway diseases.[7] This suggests that the 3,5-dichloro-pyrazine-2-carboxylic acid core may have applications beyond antimicrobial and anticancer activities.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of novel this compound derivatives, from initial screening to mechanism of action studies.

Experimental workflow for the investigation of this compound derivatives.

A potential signaling pathway that could be investigated for anticancer derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.

Hypothetical kinase inhibition pathway for anticancer activity.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Synthesis of 3,5-Dichloropyrazine-2-carboxamide

A general procedure for the synthesis of the amide derivative involves the following steps:

-

Chlorination: this compound is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride.

-

Amidation: The acid chloride is then reacted with ammonia in a suitable solvent like dichloromethane to yield 3,5-dichloropyrazine-2-carboxamide.

A detailed, alternative synthesis of 3,5-dichloropyrazine-2-carboxamide starts from 2,6-dichloropyrazine:

-

A solution of 2,6-dichloropyrazine (11.0 g, 73.8 mmol) and formamide (58.6 mL, 1,476 mmol) is prepared.

-

Sodium persulfate (17.1 g, 71.7 mmol) is slowly added dropwise to the mixture.

-

The reaction mixture is stirred at 90 °C for 2 hours, followed by stirring at room temperature for 12 hours.

-

After completion, the reaction mixture is diluted with water and extracted with an isopropanol/chloroform mixture (1:3, v/v).

-

The organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (eluent: 70% n-hexane/ethyl acetate) to afford 3,5-dichloropyrazine-2-carboxamide.[8]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Synthesized this compound derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for development as novel antimicrobial and anticancer agents. While the currently available data is encouraging, further extensive research is required to fully characterize their biological activities. Future studies should focus on synthesizing a broader range of derivatives, conducting comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships, and elucidating their specific molecular targets and mechanisms of action. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate these crucial research endeavors.

References

- 1. 3,5-Dichloropyrazine-2-carboxyamide | 312736-49-5 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

- 8. 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 3,5-Dichloropyrazine-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its rigid pyrazine core, substituted with two chlorine atoms and a carboxylic acid group, provides a unique scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The electron-withdrawing nature of the pyrazine ring and the chlorine substituents influences the molecule's chemical reactivity and its ability to interact with biological targets. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of compounds derived from this important scaffold.

Synthesis of 3,5-Dichloropyrazine-2-carboxamide Derivatives

The primary route to exploring the medicinal chemistry of this compound involves the derivatization of its carboxylic acid moiety, most commonly through the formation of amides.

General Synthesis Workflow

The synthesis of N-substituted 3,5-dichloropyrazine-2-carboxamides typically follows a two-step process, starting from the commercially available this compound.

Caption: General workflow for the synthesis of N-substituted 3,5-dichloropyrazine-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloropyrazine-2-carbonyl chloride

To a solution of this compound in an inert solvent such as dichloromethane or toluene, an excess of a chlorinating agent like thionyl chloride or oxalyl chloride is added. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Protocol 2: Synthesis of N-substituted 3,5-Dichloropyrazine-2-carboxamides

The crude 3,5-dichloropyrazine-2-carbonyl chloride is dissolved in a suitable aprotic solvent, for instance, dichloromethane, tetrahydrofuran, or acetonitrile. The solution is cooled in an ice bath, and a primary or secondary amine (1.0 to 1.2 equivalents) is added, often in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 3,5-dichloropyrazine-2-carboxamide.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on antimicrobial and anticancer applications. The dichloro-substitution pattern on the pyrazine ring is a key feature that contributes to the biological profile of these compounds.

Antimicrobial Activity

Several studies have explored the potential of pyrazine-2-carboxamide derivatives as antimicrobial agents, particularly against mycobacterial strains. While specific data for 3,5-dichloro derivatives is limited in the public domain, studies on related monochloro- and other substituted pyrazine-2-carboxamides provide valuable insights into their potential.

For instance, a series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv.[1] Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a Minimum Inhibitory Concentration (MIC) of 6 µM.[1] Similarly, N-benzyl-5-chloropyrazine-2-carboxamides have shown activity against M. tuberculosis and M. kansasii.[2]

Table 1: Antimycobacterial Activity of Related Pyrazine-2-carboxamide Derivatives

| Compound | R1 | R2 | Target Organism | MIC (µM) | Reference |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | H | 4-methylbenzyl | M. tuberculosis H37Rv | 6 | [1] |

| 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | H | 4-aminobenzyl | M. tuberculosis H37Rv | 6.25 | [1] |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | Cl | 4-methylbenzyl | M. kansasii | - (MIC=3.13 µg/mL) | [2] |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Cl | 2-chlorobenzyl | M. kansasii | - (MIC=6.25 µg/mL) | [2] |

Experimental Protocol 3: Antimycobacterial Susceptibility Testing

The antimycobacterial activity is typically determined using the microplate dilution method. A twofold dilution of the test compounds is prepared in a suitable broth medium (e.g., Middlebrook 7H9 with OADC supplement) in a 96-well plate. A standardized inoculum of the mycobacterial strain is added to each well. The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Anticancer Activity

The pyrazine scaffold is present in several approved kinase inhibitors, highlighting its importance in oncology drug discovery.[3] While specific IC50 data for 3,5-dichloropyrazine-2-carboxamide derivatives as anticancer agents are not widely reported in publicly available literature, related pyrazine-based compounds have shown potent activity against various cancer cell lines and kinases.

For example, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were identified as potent FGFR inhibitors.[4] One of the lead compounds from this series exhibited significant antiproliferative activity against multiple cancer cell lines with FGFR abnormalities.[4]

Table 2: Anticancer and Kinase Inhibitory Activity of Related Pyrazine Derivatives

| Compound Class | Target | Example Activity | Reference |

| 3-Amino-pyrazine-2-carboxamides | FGFR1-4 | Potent pan-FGFR inhibition | [4] |

| Pyrazine-based compounds | Various kinases | Orally active inhibitors in clinical trials | [3] |

Experimental Protocol 4: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be assessed using various biochemical assays. A common method is a competition binding assay that measures the ability of a test compound to displace a known ligand from the kinase's active site.[5] Alternatively, enzymatic assays can measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.

Experimental Protocol 5: Cell Proliferation Assay

The antiproliferative activity of the compounds against cancer cell lines is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study specifically for 3,5-dichloropyrazine-2-carboxamide derivatives is not yet available in the literature, some general trends can be inferred from related series of pyrazine-2-carboxamides.

Caption: Key structural elements influencing the biological activity of 3,5-dichloropyrazine-2-carboxamide derivatives.

For the antimycobacterial activity of substituted pyrazine-2-carboxamides, the nature of the substituent on the amide nitrogen plays a crucial role. For instance, in the 3-benzylaminopyrazine-2-carboxamide series, the position and electronic nature of the substituent on the benzyl ring significantly impact the activity.[1]

In the context of anticancer activity, particularly for kinase inhibitors, the N-substituent is critical for achieving potent and selective inhibition. The substituent often engages in specific hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the target kinase.

Signaling Pathways

The potential signaling pathways modulated by derivatives of this compound can be inferred from the targets of structurally related pyrazine compounds.

Caption: Potential signaling pathways modulated by pyrazine-2-carboxamide derivatives based on known targets of related compounds.

As demonstrated with 3-amino-pyrazine-2-carboxamide derivatives, these compounds can act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.

Furthermore, the pyrazine scaffold is a common feature in inhibitors of other kinase families, suggesting that derivatives of this compound could potentially target a broader range of kinases involved in cancer and other diseases.

Conclusion

This compound serves as a valuable starting material for the development of novel bioactive compounds. Its derivatives, particularly N-substituted amides, have shown promise as antimicrobial and anticancer agents in preliminary studies of related compounds. Further exploration of the chemical space around this scaffold, coupled with detailed biological evaluation and structure-activity relationship studies, is warranted to unlock its full therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

A Technical Guide to 3,5-Dichloropyrazine-2-carboxylic acid: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carboxylic acid is a key heterocyclic building block prized in medicinal chemistry and materials science. Its pyrazine core, substituted with two reactive chlorine atoms and a carboxylic acid group, offers a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the chlorine atoms and the versatile nature of the carboxylic acid handle allow for a variety of derivatization strategies, making it a valuable starting material for developing novel compounds with diverse biological activities and material properties. This guide provides an in-depth overview of its properties, key reactions, and applications, complete with experimental protocols and data.

Physicochemical Properties

This compound is typically a white to brown crystalline powder.[1] Its structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 312736-49-5 | |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 192.99 g/mol | [2] |

| Appearance | White to Brown powder/crystal | [1] |

| Purity | >98.0% (HPLC) | [1][2] |

| Melting Point | 137.0 to 142.0 °C | [1] |

| IUPAC Name | This compound | |

| Storage | Inert atmosphere, room temperature or refrigerator | [3] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two primary reactive sites: the carboxylic acid group and the two chlorine atoms attached to the pyrazine ring.

Caption: Key reaction pathways for this compound.

Amide Bond Formation

The carboxylic acid moiety is readily converted into amides, a common linkage in pharmaceuticals.[4] This transformation is typically achieved using standard coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.[5][6]

Quantitative Data for Amide Coupling

| Coupling Agent | Base | Solvent | Temp. | Time | Yield | Ref. |

| SOCl₂ then NH₃ | - / Et₃N | Dichloromethane | RT | - | - | [7] |

| EDC, HOBt | DIPEA | Acetonitrile | RT | 10 h | Good to Excellent | [6] |

| HATU | DIPEA | DMF | 23 °C | 5 h | ~38% (example) | [4][6] |

| DCC / DMAP | - | Dichloromethane | RT | - | 70-90% (general) | [5] |

| MsCl, NMI | N-methylimidazole | - | - | - | Moderate to Excellent | [8] |

Experimental Protocol: General Amide Coupling using EDC/HOBt

This protocol is adapted for electron-deficient amines, which are often challenging to couple.[6]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous acetonitrile.

-

Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv), 4-(Dimethylamino)pyridine (DMAP) (1.0 equiv), a catalytic amount of Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).

-

Amine Addition: Add the desired amine (1.0 - 1.2 equiv) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for approximately 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the desired amide.

Caption: Workflow for a typical amide coupling reaction.

Suzuki Cross-Coupling

The two chlorine atoms on the pyrazine ring serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[9] This reaction is a powerful tool for introducing aryl or heteroaryl substituents, significantly increasing molecular complexity. The regioselectivity of the reaction (substitution at C3 vs. C5) can often be controlled by reaction conditions, though substitution at the more electron-deficient position is typically favored.

Quantitative Data for Suzuki Coupling (Representative Conditions)

Note: Data is generalized from protocols for similar dichlorinated N-heterocycles as specific data for the title compound is sparse.[9][10][11]

| Catalyst | Base | Solvent System | Temp. | Time | Yield | Ref. |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 °C (MW) | 15-20 min | Good to Excellent | [10][11] |

| Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Acetonitrile / H₂O | 80 °C | 12-24 h | Good | [9] |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 110 °C | 4 h | Good | [8] |

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from efficient methods developed for dichloropyrimidines and offers advantages of short reaction times and low catalyst loading.[10][11]

-

Reaction Setup: In a microwave reaction vial, combine this compound (or its ester derivative for better solubility/stability) (1.0 equiv), the desired arylboronic acid (1.1-2.2 equiv), potassium carbonate (K₂CO₃) (3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5-3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes. Monitor for completion by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the coupled product.

Applications in Drug Discovery

Derivatives of this compound are scaffolds for potent inhibitors of various biological targets.

Epithelial Sodium Channel (ENaC) Blockers

Amide derivatives of chloropyrazines have been investigated as blockers of the epithelial sodium channel (ENaC).[12] ENaC is crucial for regulating liquid absorption on mucosal surfaces. In diseases like cystic fibrosis, overactive ENaC leads to dehydration of mucosal surfaces. Blocking ENaC can help restore the liquid layer.

References

- 1. This compound | 312736-49-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. 312736-49-5|this compound|BLD Pharm [bldpharm.com]

- 4. growingscience.com [growingscience.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. HK1236513A - Chloro-pyrazine carboxamide derivatives with epithelial sodium channel blocking activity - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 3,5-Dichloropyrazine-2-carboxylic acid from 2,6-Dichloropyrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dichloropyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 2,6-dichloropyrazine. Two primary synthetic routes are presented: a two-step method involving the formation and subsequent hydrolysis of a carboxamide intermediate, and a one-step approach utilizing directed ortho-metalation (DoM).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The following protocols offer reliable methods for its preparation from 2,6-dichloropyrazine, catering to different strategic considerations in a research and development setting.

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the described synthetic routes.

| Route | Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | 1 | Amidation | 2,6-Dichloropyrazine | Formamide, Sodium persulfate | 3,5-Dichloropyrazine-2-carboxamide | 36 | [1] |

| 1 | 2 | Hydrolysis | 3,5-Dichloropyrazine-2-carboxamide | NaOH (aq) or H₂SO₄ (aq) | This compound | Estimated >90 | General Knowledge |

| 2 | 1 | Directed Ortho-Metalation & Carboxylation | 2,6-Dichloropyrazine | n-Butyllithium, Dry Ice (CO₂) | This compound | Estimated 60-80 | General Principles of DoM |

Experimental Protocols

Route 1: Two-Step Synthesis via Carboxamide Intermediate

This route involves the initial formation of 3,5-dichloropyrazine-2-carboxamide, followed by its hydrolysis to the target carboxylic acid.

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carboxamide

This protocol is adapted from established procedures for the amidation of dichloropyrazines.[1]

Materials:

-

2,6-Dichloropyrazine

-

Formamide

-

Sodium persulfate

-

Isopropanol

-

Chloroform

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask, combine 2,6-dichloropyrazine (1.0 eq), and formamide (20 eq).

-

With stirring, slowly add sodium persulfate (0.97 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and maintain for 2 hours.

-

Cool the mixture to room temperature and continue stirring for an additional 12 hours.

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with a 1:3 (v/v) mixture of isopropanol and chloroform.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 70% n-hexane/ethyl acetate) to afford 3,5-dichloropyrazine-2-carboxamide.

Step 2: Hydrolysis of 3,5-Dichloropyrazine-2-carboxamide

This is a general protocol for the hydrolysis of an aromatic amide. The optimal conditions (acidic vs. basic) may require empirical determination.

Materials:

-

3,5-Dichloropyrazine-2-carboxamide

-

Sodium hydroxide (for basic hydrolysis) or Sulfuric acid (for acidic hydrolysis)

-

Water

-

Hydrochloric acid (for workup of basic hydrolysis)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure (Basic Hydrolysis):

-

Dissolve 3,5-dichloropyrazine-2-carboxamide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-4 M).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. The product may precipitate at this stage.

-

Extract the aqueous mixture with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Procedure (Acidic Hydrolysis):

-

Suspend 3,5-dichloropyrazine-2-carboxamide (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 6-12 M).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it over ice.

-

Extract the aqueous mixture with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the desired carboxylic acid.

Route 2: One-Step Synthesis via Directed Ortho-Metalation (DoM)

This method provides a more direct route to the target molecule through the regioselective deprotonation of 2,6-dichloropyrazine followed by quenching with carbon dioxide.

Materials:

-

2,6-Dichloropyrazine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Equipment:

-

Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet

-

Syringes for transfer of anhydrous solvent and n-BuLi

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Insulated container for handling dry ice

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a flame-dried Schlenk flask under a positive pressure of dry nitrogen.

-

Add 2,6-dichloropyrazine (1.0 eq) to the flask and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate, dry container, crush a sufficient amount of dry ice into a fine powder.

-

Rapidly transfer the lithiated pyrazine solution via cannula or syringe onto the crushed dry ice with vigorous stirring. Alternatively, the crushed dry ice can be quickly added to the reaction mixture. A significant amount of CO₂ sublimation will occur.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine.

-